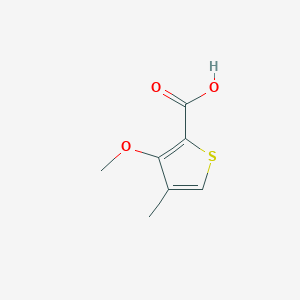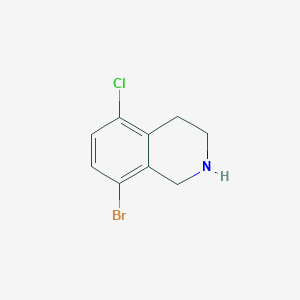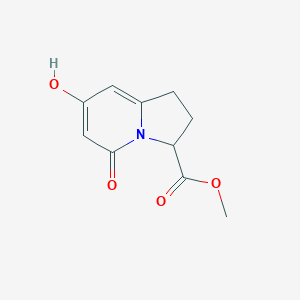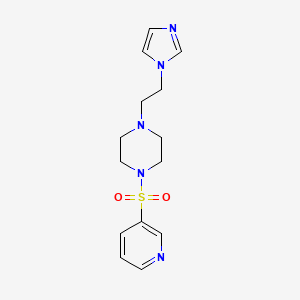![molecular formula C23H23N5O5 B2408940 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-trimethoxybenzamide CAS No. 900008-83-5](/img/structure/B2408940.png)
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrazolo[3,4-d]pyrimidin-4-one . It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
New substituted pyrazolo[3,4-d]pyrimidin-4-ones have been synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .Molecular Structure Analysis
The molecular structure of this compound is C18H21N5O2. It belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines .Chemical Reactions Analysis
The synthesis of this compound involves a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .Physical And Chemical Properties Analysis
The molecular formula of this compound is C18H21N5O2, and its molecular weight is 339.399.Aplicaciones Científicas De Investigación
Synthetic Approaches and Chemical Properties Several studies have been dedicated to synthesizing pyrazolo[3,4-d]pyrimidine analogues due to their potent antitumor properties. For example, Taylor and Patel (1992) described a principal synthetic step involving a palladium-catalyzed C-C coupling, which proved to be significant for preparing potent antitumor agents (Taylor & Patel, 1992). Additionally, the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential highlighted the versatility of pyrazolo[3,4-d]pyrimidine derivatives in producing compounds with significant biological activities (Deohate & Palaspagar, 2020).
Biological Activities and Therapeutic Potential The exploration of pyrazolo[3,4-d]pyrimidine derivatives has extended to their potential as antimicrobial, anticancer, and anti-inflammatory agents. For instance, Abdellatif et al. (2014) synthesized new derivatives and tested their anticancer activity on the MCF-7 human breast adenocarcinoma cell line, where compounds displayed significant inhibitory activity, underscoring their therapeutic potential (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014). Another study by Hafez, El-Gazzar, and Al-Hussain (2016) evaluated the antimicrobial and anticancer activities of novel pyrazole derivatives, finding some compounds exhibited higher anticancer activity than the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Pharmacological Studies and Mechanisms of Action Further investigations into the mechanisms of action and pharmacological properties of these compounds include the study of novel Pyrazolo[1,5-a]pyrimidines as Translocator Protein 18 kDa (TSPO) Ligands, revealing their potential in vivo as PET-radiotracers for neuroinflammation, indicating their significance in neuropharmacological research (Damont et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5/c1-13-6-7-16(8-14(13)2)28-21-17(11-25-28)23(30)27(12-24-21)26-22(29)15-9-18(31-3)20(33-5)19(10-15)32-4/h6-12H,1-5H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDHYFYOZQYRRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2408857.png)

![2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide](/img/structure/B2408862.png)


![ethyl 4-[4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoyl]piperazine-1-carboxylate](/img/structure/B2408868.png)

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2408871.png)

![Methyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetate](/img/structure/B2408875.png)

![Ethyl 1-[3-(3,4-dimethylphenyl)sulfonyl-6-ethylquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2408877.png)
![7-methyl-5-oxo-N-(2-thienylmethyl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2408878.png)
